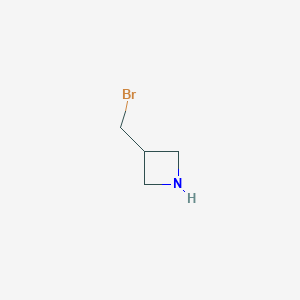

3-(Bromomethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMYMSFZHJXPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Functionalized Azetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, offering a unique combination of structural rigidity, improved physicochemical properties, and metabolic stability compared to its five- and six-membered ring counterparts. This guide provides a comprehensive overview of key synthetic strategies for accessing functionalized azetidine derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows and mechanisms.

Core Synthetic Methodologies

The synthesis of the strained four-membered azetidine ring has historically presented a significant challenge to synthetic chemists. However, recent advancements in photocatalysis, transition-metal catalysis, and strain-release strategies have provided robust and versatile methods for the construction of these valuable motifs. This guide will focus on three prominent and widely adopted methodologies:

-

Visible-Light-Mediated Aza Paternò-Büchi Reaction: An intermolecular [2+2] photocycloaddition that offers a direct and atom-economical route to highly functionalized azetidines.

-

Palladium-Catalyzed Intramolecular C-H Amination: A powerful method for the construction of azetidine rings through the cyclization of amine-containing precursors, leveraging the directing group-assisted activation of C(sp³)–H bonds.

-

Photocatalytic Radical Strain-Release Synthesis: A novel approach that utilizes the high ring strain of azabicyclo[1.1.0]butanes (ABBs) to generate densely functionalized azetidines through a radical-mediated process.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of various functionalized azetidine derivatives using the aforementioned key methodologies. The data highlights the scope and limitations of each method with respect to substrate variation and achievable yields.

Table 1: Visible-Light-Mediated Aza Paternò-Büchi Reaction of Unactivated Alkenes[1]

| Entry | Alkene Substrate | Azetidine Product | Yield (%) |

| 1 | Trisubstituted Alkene | Tricyclic Azetidine 15 | 84 |

| 2 | Disubstituted Alkene | Tricyclic Azetidine 19 | 69 |

| 3 | Disubstituted Alkene | Tricyclic Azetidine 20 | 69 |

| 4 | Terminal Alkene | Tricyclic Azetidine 16 | 80 (at 0.01 M) |

| 5 | Acrylate | Tricyclic Azetidine 23 | 27 |

Conditions: 0.25 mmol isoxazoline and Ir(dF(CF₃)ppy)₂(ppy) (1 mol%) in acetonitrile (0.1 M), irradiated with blue LED lamps (427 nm) for 16–20 hours.[1]

Table 2: Palladium-Catalyzed Intramolecular Amination of γ-C(sp³)–H Bonds[2]

| Entry | Substrate | Azetidine Product | Yield (%) |

| 1 | OAc-protected valinol derivative 5 | Azetidine 6 | 85 |

| 2 | Substrate 8 | Azetidine 9 | 90 |

| 3 | Substrate 13 | Azetidine 14 | 70 |

| 4 | Substrate 16 | Azetidine 17 | 82 |

Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.5 equiv), and Li₂CO₃ (3 equiv) in toluene (2 mL) at 110 °C for 24 h.[2]

Table 3: Photocatalytic Radical Strain-Release Synthesis from Azabicyclo[1.1.0]butanes[3][4]

| Entry | Sulfonylimine | Azabicyclo[1.1.0]butane | Azetidine Product | Yield (%) |

| 1 | N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 3 | 79 |

| 2 | N-(cyclohexylmethylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 14 | 75 |

| 3 | N-((4-(trifluoromethyl)phenyl)methylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 15 | 72 |

| 4 | N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | 1-(p-tolyl)-1-azabicyclo[1.1.0]butane | Azetidine 16 | 78 |

Conditions: Azabicyclo[1.1.0]butane (0.1 mmol), sulfonylimine (0.05 mmol), and an organic photosensitizer (0.25 mol%) in PhCF₃, irradiated with a 50 W Kessil lamp under an argon atmosphere at 40 °C.[3]

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[1]

In a nitrogen-filled glovebox, the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (Ir(dF(CF₃)ppy)₂(ppy), 1 mol%) are dissolved in acetonitrile (0.1 M). The resulting solution is sparged with nitrogen for 10 minutes. The reaction vessel is then sealed and irradiated with blue LED lamps (427 nm) for 16–20 hours at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azetidine derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination[2]

To a 10 mL glass vial equipped with a magnetic stir bar are added the picolinamide-protected amine substrate (0.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 equiv), and lithium carbonate (Li₂CO₃, 3 equiv). The vial is sealed with a PTFE-lined cap, and toluene (2 mL) is added. The reaction mixture is then stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding azetidine.

Protocol 3: General Procedure for Photocatalytic Radical Strain-Release Synthesis of Azetidines[3][4]

In a nitrogen-filled glovebox, a vial is charged with the azabicyclo[1.1.0]butane (ABB) substrate (0.1 mmol), the sulfonylimine (0.05 mmol), and the organic photosensitizer (0.25 mol%). Anhydrous trifluorotoluene (PhCF₃) is then added to achieve the desired concentration. The vial is sealed and removed from the glovebox. The reaction mixture is stirred under an argon atmosphere and irradiated with a 50 W Kessil lamp at 40 °C for the specified time. Upon completion, the solvent is evaporated, and the resulting crude product is purified by flash column chromatography to afford the functionalized azetidine.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows for the synthesis of functionalized azetidine derivatives.

Caption: Aza Paternò-Büchi Reaction Pathway.

Caption: Pd-Catalyzed Intramolecular C-H Amination.

Caption: Photocatalytic Radical Strain-Release Synthesis.

Caption: General Experimental Workflow.

References

Spectroscopic Data for 3-(Bromomethyl)azetidine and its N-Boc Derivative: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 3-(bromomethyl)azetidine, with a primary focus on its more readily characterized N-Boc protected form, tert-butyl this compound-1-carboxylate. Due to the limited availability of public domain spectroscopic data for the unprotected this compound, this document concentrates on its stable, synthetically versatile derivative. The information herein is intended to support research and development activities where this azetidine moiety is of interest.

Data Presentation

Table 1: Physical and Molecular Properties of tert-butyl this compound-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆BrNO₂ | [1][2][3] |

| Molecular Weight | 250.13 g/mol | [1][2] |

| Appearance | Solid | [2][3] |

| CAS Number | 253176-93-1 | [1][2][3] |

Table 2: Predicted Mass Spectrometry Data for tert-butyl this compound-1-carboxylate [4]

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 250.04372 | 143.2 |

| [M+Na]⁺ | 272.02566 | 152.4 |

| [M-H]⁻ | 248.02916 | 148.0 |

| [M+NH₄]⁺ | 267.07026 | 157.3 |

| [M+K]⁺ | 287.99960 | 146.0 |

| [M+H-H₂O]⁺ | 232.03370 | 138.7 |

| [M+HCOO]⁻ | 294.03464 | 159.3 |

| [M+CH₃COO]⁻ | 308.05029 | 193.2 |

Note: This data is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for small organic molecules like tert-butyl this compound-1-carboxylate are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][8]

-

Cap the NMR tube and label it appropriately.

¹H NMR Spectroscopy - Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy - Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

KBr Pellet Method for Solid Samples:

-

Thoroughly clean and dry an agate mortar and pestle.[9]

-

Grind 1-2 mg of the solid sample into a fine powder in the mortar.[10]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.[9]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.[11]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) - Sample Preparation and Analysis:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with ESI-MS.[12]

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

A high voltage (typically 2.5-6.0 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[13]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[14]

-

The ions are then guided into the mass analyzer, where their mass-to-charge ratios (m/z) are determined.[13]

Mandatory Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and the synthesis of a related azetidine compound.

Caption: Experimental workflow for the spectroscopic analysis of 1-Boc-3-(bromomethyl)azetidine.

Caption: General synthetic pathway for azetidine formation via intramolecular aminolysis.[15]

References

- 1. 1-Boc-3-(bromomethyl)azetidine | CAS: 253176-93-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]

- 3. cymitquimica.com [cymitquimica.com]

- 4. PubChemLite - 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. organomation.com [organomation.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

Reactivity and Stability of 3-(Bromomethyl)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 3-(bromomethyl)azetidine, a key building block in medicinal chemistry. The inherent ring strain of the azetidine core, combined with the reactive bromomethyl substituent, dictates its chemical behavior. This document explores the key reactions, including nucleophilic substitutions and ring-opening processes, as well as the stability of the molecule under various conditions. Detailed experimental protocols, where available in the literature for analogous compounds, are provided to guide laboratory practice. The information presented herein is intended to support the effective use of this compound in drug discovery and development.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid structure serves as a valuable scaffold for creating conformationally constrained analogues of bioactive molecules. The ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines. This compound is a bifunctional molecule featuring both the reactive azetidine ring and a primary alkyl bromide, making it a versatile intermediate for the synthesis of a wide range of substituted azetidines.

Physicochemical Properties

Key physicochemical properties of this compound and its common N-Boc protected form are summarized in the table below. These properties are essential for understanding its handling, storage, and behavior in various solvent systems.

| Property | This compound Hydrochloride | 1-Boc-3-(bromomethyl)azetidine |

| Molecular Formula | C₄H₉BrClN | C₉H₁₆BrNO₂ |

| Molecular Weight | 186.47 g/mol | 250.13 g/mol |

| Appearance | Solid | Off-White Solid |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C, Light Sensitive |

| Solubility | No data available | Sparingly soluble in water (0.83 g/L at 25°C), Soluble in DMSO and Methanol (Slightly) |

Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilicity of the ring nitrogen and the electrophilicity of the carbon bearing the bromine atom, as well as the propensity of the strained ring to undergo opening.

Nucleophilic Substitution at the Bromomethyl Group

The primary alkyl bromide in the 3-position is susceptible to nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups at this position. The general mechanism for this reaction is depicted below.

Common nucleophiles that can be employed include amines, thiols, alkoxides, and cyanides, leading to the corresponding amines, thioethers, ethers, and nitriles. The rate of this reaction will be influenced by the strength of the nucleophile, the solvent, and the temperature.

Reactions at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a secondary amine and thus exhibits nucleophilic and basic properties. It can be readily N-substituted through reactions with electrophiles such as alkyl halides and acyl chlorides.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or upon quaternization of the ring nitrogen. This reactivity can be a desirable feature for the synthesis of functionalized acyclic amines or can be an unwanted degradation pathway.

In the presence of strong acids, the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the ring opening is influenced by steric and electronic factors of substituents on the ring.

Reaction of the azetidine nitrogen with an electrophile, such as an alkyl halide, can lead to the formation of a quaternary azetidinium salt. This species is highly electrophilic and readily undergoes ring-opening upon attack by a nucleophile.

Polymerization

Due to its strained ring, azetidine and its derivatives can undergo ring-opening polymerization, typically initiated by cationic species. This is a potential instability pathway, especially during storage or under certain reaction conditions. The polymerization can lead to the formation of poly(propylenimine) structures.

Stability

The stability of this compound is a critical consideration for its storage and use in synthesis. The primary degradation pathways are related to its inherent reactivity.

Hydrolytic Stability

In aqueous media, this compound can undergo hydrolysis. This can occur via two main pathways: nucleophilic attack of water on the bromomethyl group, leading to 3-(hydroxymethyl)azetidine, or acid-catalyzed ring-opening of the azetidine ring, which is more prevalent at low pH. A forced degradation study on a related azetidine-containing drug, G334089, demonstrated that a major degradation mechanism involves the formation of an azetidinium ion followed by nucleophilic attack, leading to ring-opened products[1].

Thermal Stability

Photolytic Stability

The N-Boc protected form of this compound is noted to be light-sensitive. Exposure to light, particularly UV radiation, may lead to degradation. Potential photolytic degradation pathways could involve homolytic cleavage of the C-Br bond, leading to radical intermediates, or photochemical ring-opening reactions.

Experimental Protocols (General Procedures for Analogous Compounds)

While specific, validated protocols for all reactions and analyses of this compound are not extensively published, the following general procedures for related compounds can serve as a starting point for methodology development.

General Procedure for N-Boc Protection

-

Dissolve this compound hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent).

-

Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution

-

Dissolve 1-Boc-3-(bromomethyl)azetidine in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or an amine) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Forced Degradation Study (General Protocol)

Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods[1].

-

Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M to 1 M) and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M to 1 M) and heat at a controlled temperature.

-

Oxidative Degradation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

-

Thermal Degradation: Heat the solid compound or a solution of the compound at a high temperature (e.g., 80-120 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural characterization of this compound and its derivatives. The chemical shifts of the protons and carbons of the azetidine ring are characteristic and can be used to confirm the structure and purity of the compound. For 3-bromoazetidine hydrochloride, characteristic proton NMR signals would be expected for the CHBr proton and the four methylene protons of the azetidine ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of this compound, its reaction products, and any degradation products. The fragmentation pattern in the mass spectrum can provide valuable structural information. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Conclusion

This compound is a valuable and reactive building block in drug discovery. Its chemical behavior is governed by the interplay between the strained azetidine ring and the reactive bromomethyl group. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of novel chemical entities. This guide has provided an overview of the key chemical transformations and potential degradation pathways, along with general experimental guidance. It is important to note that for specific applications, detailed experimental optimization and stability studies are essential.

References

The Ascendant Role of 3-(Bromomethyl)azetidine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent conformational rigidity, ability to introduce three-dimensional character, and favorable physicochemical properties have made it a sought-after component in the design of novel therapeutics. Among the functionalized azetidines, 3-(bromomethyl)azetidine, particularly in its N-Boc protected form, has gained significant traction as a versatile building block for the introduction of the azetidine moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in organic synthesis, with a focus on practical experimental protocols and quantitative data.

Synthesis of N-Boc-3-(bromomethyl)azetidine

The most common and practical route to N-Boc-3-(bromomethyl)azetidine involves a two-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. This precursor is first reduced to the corresponding alcohol, N-Boc-3-(hydroxymethyl)azetidine, which is then converted to the desired bromide.

Reduction of 1-Boc-azetidine-3-carboxylic acid

The reduction of the carboxylic acid to the primary alcohol can be efficiently achieved using various reducing agents.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 1-Boc-azetidine-3-carboxylic acid | BH3·THF, THF, 0 °C to rt | N-Boc-3-(hydroxymethyl)azetidine | >95 |

| 1-Boc-azetidine-3-carboxylic acid | i-BuOCOCl, NMM, THF; then NaBH4, H2O | N-Boc-3-(hydroxymethyl)azetidine | ~90 |

Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex

To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-THF complex (1.0 M in THF, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-3-(hydroxymethyl)azetidine as a colorless oil, which is often of sufficient purity for the next step.

Bromination of N-Boc-3-(hydroxymethyl)azetidine

The conversion of the alcohol to the bromide is a crucial step and can be accomplished using standard brominating agents.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| N-Boc-3-(hydroxymethyl)azetidine | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3), Dichloromethane (DCM), 0 °C to rt | N-Boc-3-(bromomethyl)azetidine | 85-95 |

| N-Boc-3-(hydroxymethyl)azetidine | Phosphorus tribromide (PBr3), Pyridine (cat.), Diethyl ether, 0 °C | N-Boc-3-(bromomethyl)azetidine | 70-80 |

Experimental Protocol: Appel-type Bromination

To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, triphenylphosphine (1.5 eq) is added portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(bromomethyl)azetidine as a white to off-white solid.[1][2][3][4][5][6]

Reactivity and Applications in Organic Synthesis

N-Boc-3-(bromomethyl)azetidine is an excellent electrophile, readily undergoing nucleophilic substitution reactions at the bromomethyl group. This allows for the facile introduction of the azetidine-3-ylmethyl moiety into a wide array of molecules.

Nucleophilic Substitution with Amines

One of the most common applications of N-Boc-3-(bromomethyl)azetidine is the alkylation of primary and secondary amines to furnish the corresponding 3-(aminomethyl)azetidine derivatives. These products are valuable building blocks in their own right, often serving as key intermediates in the synthesis of bioactive compounds.

| Amine Nucleophile | Base and Conditions | Product | Yield (%) |

| Morpholine | K2CO3, Acetonitrile (MeCN), 80 °C | 1-Boc-3-(morpholinomethyl)azetidine | 92 |

| Piperidine | K2CO3, MeCN, 80 °C | 1-Boc-3-(piperidinomethyl)azetidine | 88 |

| Aniline | Diisopropylethylamine (DIPEA), MeCN, 80 °C | N-(1-Boc-azetidin-3-ylmethyl)aniline | 75 |

| Benzylamine | K2CO3, Dimethylformamide (DMF), rt to 50 °C | N-Benzyl-N-(1-Boc-azetidin-3-ylmethyl)amine | 95 |

Experimental Protocol: General Procedure for N-Alkylation of Amines

To a solution of the amine (1.0-1.2 eq) and a suitable base (e.g., K2CO3, 2.0 eq, or DIPEA, 1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF, N-Boc-3-(bromomethyl)azetidine (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated (typically to 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to afford the desired N-alkylated azetidine derivative.

Other Nucleophilic Substitution Reactions

Beyond amines, a variety of other nucleophiles can be employed to displace the bromide, further highlighting the versatility of this building block.

| Nucleophile | Base and Conditions | Product |

| Sodium azide | DMF, 60 °C | 1-Boc-3-(azidomethyl)azetidine |

| Sodium cyanide | Dimethyl sulfoxide (DMSO), 90 °C | 1-Boc-3-(cyanomethyl)azetidine |

| Phenol | Cesium carbonate (Cs2CO3), MeCN, 80 °C | 1-Boc-3-(phenoxymethyl)azetidine |

| Thiophenol | Sodium hydride (NaH), THF, 0 °C to rt | 1-Boc-3-((phenylthio)methyl)azetidine |

Applications in Drug Discovery

The azetidine ring is a key structural feature in numerous biologically active compounds and approved drugs.[7] The incorporation of the 3-(aminomethyl)azetidine scaffold, readily accessible from this compound, has been a successful strategy in the development of inhibitors for various biological targets. For instance, substituted azetidines have been explored as triple reuptake inhibitors for the treatment of depression.[8]

Visualizing the Synthetic Utility

The following diagrams illustrate key transformations and the logical flow of utilizing this compound in synthesis.

Caption: Synthetic workflow for 3-substituted azetidines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 253176-93-1 Cas No. | 1-Boc-3-(bromomethyl)azetidine | Apollo [store.apolloscientific.co.uk]

- 3. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]

- 4. 1-Boc-3-(bromomethyl)azetidine | CAS: 253176-93-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 1-Boc-3-(bromomethyl)azetidine, 95% | Fisher Scientific [fishersci.ca]

- 6. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Bromomethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(bromomethyl)azetidine, a valuable building block in medicinal chemistry. Due to the reactivity of the secondary amine, this compound is most commonly handled in its N-protected form, primarily as 1-Boc-3-(bromomethyl)azetidine . This guide will focus on the synthesis, properties, and reactions of this protected intermediate, as well as providing information on the deprotected hydrochloride salt.

Core Compound Data

The key quantitative data for the N-Boc protected and the unprotected hydrochloride salt forms of this compound are summarized below.

| Property | 1-Boc-3-(bromomethyl)azetidine | This compound hydrochloride |

| CAS Number | 253176-93-1 | 2231675-34-4[1] |

| Molecular Formula | C9H16BrNO2 | C4H9BrClN[1] |

| Molecular Weight | 250.13 g/mol | 186.47 g/mol [1] |

| Appearance | White to light yellow powder or solid | Solid |

| Purity | Typically >95% | Not specified in publicly available data |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(bromomethyl)azetidine is typically achieved in a two-step process starting from 1-Boc-3-azetidinecarboxylic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Experimental Protocol: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine

This procedure outlines the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to 1-Boc-3-(hydroxymethyl)azetidine.

Materials:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

-

Borane tetrahydrofuran complex (BH3/THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EA)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Ice

Procedure:

-

Under a nitrogen atmosphere, a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in anhydrous THF is cooled to -78°C.

-

To the stirring solution, BH3/THF (285 ml) is added in portions. The reaction mixture is stirred for 30 minutes at -78°C.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is carefully poured into ice (500 ml) to quench the reaction.

-

The product is extracted with ethyl acetate (3 x 300 ml).

-

The combined organic layers are washed with brine (3 x 100 ml), dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to yield 1-Boc-3-(hydroxymethyl)azetidine as a clear oil (20.9 g, 100% yield).[2]

Experimental Protocol: Bromination of 1-Boc-3-(hydroxymethyl)azetidine

This procedure describes the conversion of the alcohol to the corresponding bromide using phosphorus tribromide.

Materials:

-

1-Boc-3-(hydroxymethyl)azetidine

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 1-Boc-3-(hydroxymethyl)azetidine in anhydrous diethyl ether is cooled to 0°C in an ice bath.

-

Phosphorus tribromide (approximately 0.33 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-Boc-3-(bromomethyl)azetidine.

Reactions of 1-Boc-3-(bromomethyl)azetidine

1-Boc-3-(bromomethyl)azetidine is a versatile electrophile used for the introduction of the azetidine moiety onto various nucleophiles.

Experimental Protocol: N-Alkylation of Anilines

This protocol provides a general method for the N-alkylation of anilines with an alkylating agent, which can be adapted for 1-Boc-3-(bromomethyl)azetidine.

Materials:

-

Aniline derivative

-

1-Boc-3-(bromomethyl)azetidine

-

Potassium carbonate (K2CO3) or other suitable base

-

Acetonitrile or Dimethylformamide (DMF)

Procedure:

-

To a solution of the aniline derivative in acetonitrile or DMF, potassium carbonate is added.

-

1-Boc-3-(bromomethyl)azetidine is added to the suspension.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aniline, until the reaction is complete as monitored by TLC.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Experimental Protocol: O-Alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of phenols.

Materials:

-

Phenol derivative

-

1-Boc-3-(bromomethyl)azetidine

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Acetone or Acetonitrile

Procedure:

-

A mixture of the phenol, 1-Boc-3-(bromomethyl)azetidine, and potassium carbonate in acetone is heated at reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the desired O-alkylated product.

Experimental Protocol: C-Alkylation of Malonate Esters

This procedure describes a general method for the C-alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

1-Boc-3-(bromomethyl)azetidine

-

Anhydrous ethanol or THF

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared, or a suspension of sodium hydride in THF is used.

-

Diethyl malonate is added dropwise to the base at 0°C or room temperature to form the enolate.

-

1-Boc-3-(bromomethyl)azetidine is then added to the solution of the enolate.

-

The reaction mixture is stirred at room temperature or heated until the reaction is complete.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by distillation or column chromatography.

Role in Drug Discovery and Signaling Pathways

The azetidine ring is a desirable motif in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability, and to provide a rigid scaffold for orienting functional groups. This compound serves as a key building block for introducing this moiety into potential drug candidates. Notably, azetidine-containing compounds have been investigated as modulators of important signaling pathways, including the STAT3 and FFA2 pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.

Caption: STAT3 signaling pathway and point of inhibition.

FFA2 (GPR43) Signaling Pathway

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). It is involved in inflammatory responses and metabolic regulation. Upon activation by SCFAs, FFA2 can couple to different G proteins, primarily Gi/o and Gq/11, leading to downstream signaling cascades that modulate cellular functions such as neutrophil migration.

Caption: FFA2 (GPR43) signaling pathways and point of antagonism.

Conclusion

1-Boc-3-(bromomethyl)azetidine is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its ability to introduce the rigid and polar azetidine scaffold makes it a compound of high interest for medicinal chemists. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers working with this important synthetic intermediate.

References

A Technical Guide to 3-(Bromomethyl)azetidine for Researchers and Drug Development Professionals

Introduction

3-(Bromomethyl)azetidine, a key building block in medicinal chemistry, is a saturated four-membered heterocycle bearing a reactive bromomethyl group. Its strained ring system and functional handle make it a valuable synthon for the introduction of the azetidine moiety into drug candidates, often imparting favorable pharmacokinetic properties such as improved solubility, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical data of this compound, primarily available in its N-Boc protected form, tert-butyl this compound-1-carboxylate.

Commercial Availability and Suppliers

tert-Butyl this compound-1-carboxylate (CAS No. 253176-93-1) is readily available from a variety of chemical suppliers. The table below summarizes a selection of vendors and the typical purities and quantities offered.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g |

| TCI Chemicals | tert-Butyl this compound-1-carboxylate | 253176-93-1 | >97% | 1g, 5g, 25g |

| BLDpharm | tert-Butyl this compound-1-carboxylate | 253176-93-1 | 95-99% | 1g, 5g, 25g, 100g |

| ChemicalBook | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 95-99% | Inquire for details |

| Protheragen | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 97% | Inquire for details |

| FUJIFILM Wako | tert-Butyl this compound-1-carboxylate | 253176-93-1 | >97% | 1g, 5g |

| Apollo Scientific | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 97% | 1g, 5g, 25g, 100g |

| Finetech Industry Limited | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | >98% | Inquire for details |

| Thermo Scientific Chemicals | 1-Boc-3-(bromomethyl)azetidine, 95% | 253176-93-1 | 95% | 1g, 5g, 25g |

Technical Data

A summary of the key physicochemical properties of tert-butyl this compound-1-carboxylate is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₆BrNO₂ |

| Molecular Weight | 250.13 g/mol |

| CAS Number | 253176-93-1 |

| Appearance | Off-white to white solid |

| Melting Point | 38-40 °C |

| Boiling Point | 281.2 ± 13.0 °C (Predicted) |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. |

Experimental Protocols

The most common synthetic route to tert-butyl this compound-1-carboxylate involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The Appel reaction is a widely used and efficient method for this transformation.

Synthesis of tert-Butyl this compound-1-carboxylate via the Appel Reaction

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2 eq).

-

Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl this compound-1-carboxylate as an off-white solid.

Analytical Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.00 (m, 2H), 3.75-3.65 (m, 2H), 3.50 (d, J = 7.2 Hz, 2H), 2.95-2.85 (m, 1H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 156.4, 80.0, 56.5, 36.8, 34.2, 28.4.

-

Mass Spectrometry (ESI): m/z calculated for C₉H₁₇BrNO₂ [M+H]⁺: 250.04; found: 250.1.

Visualizations

Synthetic Pathway

Caption: Synthetic route to tert-Butyl this compound-1-carboxylate.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and in accordance with all applicable safety regulations.

Unlocking the Potential of Four-Membered Rings: A Technical Guide to the Ring Strain and Conformational Analysis of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a critical structural motif in modern drug discovery.[1][2] Its inherent ring strain and distinct conformational preferences offer a unique combination of structural rigidity and chemical reactivity, making it a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles governing the ring strain and conformational analysis of azetidine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Influence of Ring Strain

The defining characteristic of the azetidine ring is its considerable strain energy, a consequence of bond angle distortion from the ideal tetrahedral geometry. This strain, while less than that of its three-membered counterpart, aziridine, is a primary driver of the unique reactivity of azetidine derivatives.[5] Understanding and harnessing this reactivity is paramount in the synthesis and application of these compounds.

The ring strain in azetidines facilitates a variety of chemical transformations, including nucleophilic ring-opening, ring expansion, and rearrangement reactions.[5][6] These reactions provide synthetic pathways to a diverse array of more complex nitrogen-containing molecules. For instance, the acid-mediated intramolecular ring-opening of N-substituted azetidines can lead to the formation of larger heterocyclic systems, a process that is influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile.[3]

Conformational Landscape of the Azetidine Ring

Unlike planar aromatic rings, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the inherent ring strain. This puckering is a dynamic process, and the ring can invert between different puckered forms. The specific conformation and the energy barrier to this inversion are influenced by the substituents on the ring and the nitrogen atom.

Ring Puckering: A Non-Planar Reality

Gas-phase electron diffraction studies have been instrumental in elucidating the non-planar nature of the parent azetidine molecule. These studies have revealed a distinct dihedral angle, providing a quantitative measure of the ring's pucker.[7][8]

Table 1: Geometrical Parameters of Azetidine from Gas-Phase Electron Diffraction

| Parameter | Value | Reference |

| Dihedral Angle | 37° | [7][8] |

| Barrier to Inversion (kcal/mol) | 1.26 | [8] |

The puckered conformation can be influenced by the presence of substituents. For example, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be inverted depending on the charge state of the nitrogen atom, highlighting the role of electrostatic interactions in determining the preferred conformation.[9]

Spectroscopic and Computational Analysis

The conformational preferences of azetidine derivatives are primarily investigated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of azetidines in solution. Proton-proton (¹H-¹H) coupling constants are particularly informative. The magnitude of the vicinal coupling constants (Jcis and Jtrans) between protons on adjacent carbons of the ring can provide insights into their dihedral angles and thus the ring's pucker. Generally, for azetidine derivatives, the cis coupling constant (Jcis) is larger than the trans coupling constant (Jtrans).[10]

Table 2: Typical ¹H NMR Coupling Constants for Azetidine Derivatives

| Coupling Constant | Typical Value (Hz) | Reference |

| Jgem (on carbons adjacent to N) | 5.0 - 7.5 | [10] |

| Jcis | > Jtrans | [10] |

X-ray Crystallography provides precise information about the solid-state conformation of azetidine-containing molecules, including bond lengths, bond angles, and the degree of ring puckering. This data serves as a valuable benchmark for computational studies and for understanding the conformational preferences in a crystalline environment.

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the conformational landscape of azetidine compounds.[11][12] These methods allow for the calculation of the relative energies of different conformers, the energy barriers for ring inversion, and the prediction of various spectroscopic parameters that can be compared with experimental data.

Experimental and Computational Protocols

A robust understanding of azetidine conformation relies on the rigorous application of experimental and computational methods.

Experimental Methodologies

Gas-Phase Electron Diffraction (for volatile compounds):

-

A sample of the azetidine compound is vaporized and introduced into a high-vacuum chamber.

-

A high-energy electron beam is directed through the gas-phase molecules.

-

The scattered electrons create a diffraction pattern that is recorded on a detector.

-

The analysis of this pattern, often aided by computational modeling, allows for the determination of bond lengths, bond angles, and the dihedral angle of the ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The azetidine compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis of chemical shifts, and particularly the magnitude of vicinal ¹H-¹H coupling constants, provides information about the dihedral angles and, consequently, the ring conformation.[10][13]

-

Variable temperature NMR experiments can be used to study the dynamics of ring inversion and determine the energy barrier.

Computational Protocol for Conformational Analysis

A typical workflow for the computational analysis of an azetidine derivative's conformation using DFT is as follows:

Caption: A typical workflow for computational conformational analysis.

This process involves an initial conformational search to identify potential low-energy structures, followed by more accurate DFT calculations to refine these geometries and determine their relative stabilities.

Synthetic Strategies and Ring-Opening Reactions

The synthesis of the azetidine ring can be challenging due to its inherent strain. However, a variety of synthetic methods have been developed, broadly categorized into cyclization and cycloaddition reactions.[14][15][16]

Caption: General synthetic approaches to the azetidine ring.

The strain within the azetidine ring also makes it susceptible to ring-opening reactions, which can be a powerful tool for further functionalization and the synthesis of more complex acyclic and cyclic structures. A notable example is the acid-mediated intramolecular ring-opening decomposition.

Caption: Mechanism of acid-mediated intramolecular azetidine ring-opening.

Azetidines in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

The rigid, puckered nature of the azetidine ring allows it to present substituents in well-defined spatial orientations, making it an excellent scaffold for probing structure-activity relationships (SAR).[4][17] By replacing more flexible linkers or other cyclic systems with an azetidine core, medicinal chemists can lock a molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. The introduction of an azetidine moiety can also favorably impact physicochemical properties such as solubility and metabolic stability.

The conformational analysis of azetidine-containing drug candidates is therefore a critical step in the drug design process, providing insights into the bioactive conformation and guiding the design of more potent and selective therapeutic agents.

Conclusion

The azetidine ring, with its inherent strain and distinct conformational properties, represents a powerful tool in the arsenal of medicinal chemists and chemical biologists. A thorough understanding of its ring strain, puckered nature, and the methods used for its conformational analysis is essential for the rational design and synthesis of novel azetidine-containing compounds with tailored biological activities. The continued exploration of this fascinating four-membered heterocycle is poised to unlock new opportunities in drug discovery and development.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 7. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative | Semantic Scholar [semanticscholar.org]

- 14. jnsparrowchemical.com [jnsparrowchemical.com]

- 15. Azetidine synthesis [organic-chemistry.org]

- 16. Synthesis of Azetidines [manu56.magtech.com.cn]

- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Medicinal Chemistry: A Technical Guide to 3-(Bromomethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the emerging building blocks, 3-(Bromomethyl)azetidine has garnered significant attention. This four-membered saturated heterocycle serves as a versatile synthon for the introduction of the azetidine moiety, a key structural motif for enhancing three-dimensionality and improving aqueous solubility of small molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound in drug discovery, with a particular focus on its role in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).

Introduction: The Allure of the Azetidine Scaffold

The pharmaceutical industry has witnessed a paradigm shift from flat, aromatic compounds towards more sp³-rich, three-dimensional molecular architectures. This trend is driven by the understanding that such structures can lead to improved target selectivity, enhanced metabolic stability, and better overall pharmacokinetic profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in this context. Its constrained nature introduces conformational rigidity, which can be advantageous for binding to protein targets. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a point for further functionalization, providing a handle to modulate the physicochemical properties of the parent molecule.

This compound, often used in its more stable N-protected forms (e.g., N-Boc-3-(bromomethyl)azetidine), is a key reagent that allows for the facile incorporation of the azetidin-3-ylmethyl moiety into a wide range of molecular frameworks. The bromo-substituent provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of the azetidine ring to various substrates.

Synthesis of this compound and its Derivatives

The preparation of this compound typically starts from commercially available precursors such as 1-Boc-3-hydroxymethyl-azetidine. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, which is then displaced by a bromide source. Alternatively, direct bromination using reagents like phosphorus tribromide can be employed.

Experimental Protocol: Synthesis of 1-Boc-3-(bromomethyl)azetidine from 1-Boc-3-(hydroxymethyl)azetidine

A common laboratory-scale synthesis involves the following steps:

-

Mesylation: To a solution of 1-Boc-3-(hydroxymethyl)azetidine in a suitable solvent (e.g., dichloromethane) at 0 °C, a base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at 0 °C for a few hours.

-

Bromination: After completion of the mesylation, a source of bromide ions, such as lithium bromide, is added to the reaction mixture. The reaction is then warmed to room temperature and stirred until the displacement is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure 1-Boc-3-(bromomethyl)azetidine.

Deprotection of the Boc group can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the corresponding this compound salt.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound in medicinal chemistry lies in its use as a building block to introduce the azetidine motif into drug candidates. This can be achieved through nucleophilic substitution reactions with a variety of nucleophiles.

Reaction with Amine Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding 3-(aminomethyl)azetidine derivatives. This reaction is fundamental in connecting the azetidine scaffold to other parts of a molecule.

Reaction with Phenol Nucleophiles

Similarly, the reaction with phenols under basic conditions yields 3-((aryloxy)methyl)azetidine derivatives. This allows for the incorporation of the azetidine moiety as a bioisosteric replacement for other groups, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the parent molecule.

Case Study: Azetidine-based STAT3 Inhibitors

A prominent example of the successful application of this compound is in the development of potent and selective inhibitors of STAT3. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

The STAT3 Signaling Pathway

The STAT3 signaling pathway is a key regulator of cellular processes. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in oncogenesis.

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of azetidine-based compounds.

Synthesis and Evaluation of Azetidinyl-STAT3 Inhibitors

Researchers have synthesized a series of azetidine-containing compounds that have demonstrated potent and selective inhibition of STAT3. The general synthetic strategy involves the reaction of a core scaffold with N-Boc-3-(bromomethyl)azetidine, followed by further chemical modifications and deprotection.

The development and evaluation of these inhibitors typically follow a structured workflow:

A Comprehensive Review of the Synthesis of 3-(Bromomethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents. Specifically, 3-substituted azetidines are key building blocks in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth literature review of the synthetic routes to 3-(bromomethyl)azetidine, a versatile intermediate for further functionalization. The focus is on the synthesis of the commonly used N-protected form, tert-butyl this compound-1-carboxylate.

Primary Synthetic Route: Bromination of 3-(Hydroxymethyl)azetidine

The most prevalent and direct method for the synthesis of N-protected this compound is the bromination of the corresponding 3-(hydroxymethyl)azetidine precursor. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

The synthesis of the alcohol precursor can be achieved through various methods, with a common approach involving the reduction of a 3-azetidinecarboxylic acid derivative or the functionalization of 1-Boc-3-azetidinone.

Step 2: Bromination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

The conversion of the primary alcohol to the corresponding bromide is typically accomplished using standard brominating agents. The Appel reaction, which utilizes carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is a widely used method for this transformation under mild conditions.[1]

Alternative Synthetic Routes

While the bromination of the corresponding alcohol is the most direct approach, other methods for the construction of the this compound scaffold have been reported in the literature.

Synthesis from 1-Amino-2,3-dibromopropane Hydrobromide

An alternative approach involves the cyclization of a suitably substituted propane derivative. For instance, tert-butyl 3-bromoazetidine-1-carboxylate has been synthesized from 1-amino-2,3-dibromopropane hydrobromide.[2] This method constructs the azetidine ring and introduces the bromo substituent in a single synthetic sequence.

Data Presentation

The following table summarizes the quantitative data for the key synthetic transformations discussed.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Precursor Synthesis | 1-Benzylazetidin-3-ol | 1. 5% Pd/C, H2, THF, rt, 20h; 2. n-heptane, 0-5°C | tert-butyl 3-hydroxyazetidine-1-carboxylate | 91 | [3] |

| Bromination (Appel) | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | CBr4, PPh3, CH2Cl2, rt | tert-butyl this compound-1-carboxylate | High (Typical) | [1] |

| Alternative Route | 1-Amino-2,3-dibromopropane hydrobromide | 1. PhLi, THF, -78°C, 2h; 2. Boc2O, LiBr, MeCN, -78°C to rt | tert-butyl 3-bromoazetidine-1-carboxylate | 79 | [2] |

Experimental Protocols

Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)[3]

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL) was added 5% Pd/C (1.75 g). The reaction mixture was stirred at room temperature overnight under a H2 atmosphere for 20 hours. Upon completion of the reaction, the mixture was filtered through a suction filter and the filtrate was concentrated under vacuum to give the crude product. The crude product was dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a N2 atmosphere. The mixture was filtered again and the filter cake was dried to afford pure white solid V-4 (33.8 g, 91% yield).

General Procedure for the Bromination of an Alcohol via the Appel Reaction[1]

To a solution of the alcohol (1 eq) and triphenylphosphine (1.5-2 eq) in a suitable solvent (e.g., CH2Cl2 or THF) at 0 °C is added carbon tetrabromide (1.5-2 eq) portionwise. The reaction mixture is then typically allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to remove the triphenylphosphine oxide byproduct and afford the desired alkyl bromide.

Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate from 1-amino-2,3-dibromopropane hydrobromide[2]

To a flame-dried 500 mL round-bottomed flask was added 1-amino-2,3-dibromopropane hydrobromide (3.5 g, 11.8 mmol, 1 equiv.) and stirred solvent-free under argon protection to obtain a fine powder. Anhydrous THF (35 mL) was added to the flask and the mixture was cooled to -78°C. A solution of PhLi (1.8 M in dibutyl ether, 18.5 mL, 35.3 mmol, 3 eq.) was slowly added via syringe, and the reaction mixture was stirred for 2 hours at -78°C. Subsequently, MeCN (112 mL), LiBr (~42 g, 35.3 mmol, 3 eq.), and Boc2O (5.4 mL, 23.6 mmol, 2 eq.) were added to the reaction mixture, and the mixture was slowly warmed from -78°C to room temperature overnight. The reaction mixture was poured into water (200 mL) and washed sequentially with saturated aqueous NaHCO3 and aqueous Na2S2O3 (50 mL), and then extracted with ether (3 x 150 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, and concentrated. The crude product was purified by flash chromatography (silica gel, 5-20% EtOAc in hexane) to afford tert-butyl 3-bromoazetidine-1-carboxylate (2.21 g, 79%).

Conclusion

The synthesis of this compound, and particularly its N-Boc protected form, is a well-established process crucial for the development of novel pharmaceuticals. The primary and most efficient route involves the bromination of the readily accessible tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, with the Appel reaction being a reliable method for this conversion. Alternative routes, such as the cyclization of acyclic precursors, offer different synthetic strategies that may be advantageous in specific contexts. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important building block.

References

Safety and Handling of 3-(Bromomethyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-(bromomethyl)azetidine and its derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for the parent compound, this document extrapolates critical safety information from the SDSs of its commonly used N-protected analogues, including 1-Boc-3-(bromomethyl)azetidine and 1-Benzyl-3-(bromomethyl)azetidine. Researchers should handle this compound and its derivatives with extreme caution, assuming they possess similar or potentially greater hazards than their analogues.

Hazard Identification and Classification

Based on the available data for its derivatives, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements (Inferred)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word (Inferred): Warning[1]

Physical and Chemical Properties

| Property | Value (for 1-Boc-3-(bromomethyl)azetidine) |

| Molecular Formula | C9H16BrNO2 |

| Molecular Weight | 250.13 g/mol [2] |

| Appearance | Off-white solid[2] |

| Melting Point | 38-40 °C |

| Boiling Point | 281.2 ± 13.0 °C (Predicted)[2] |

| Solubility | Sparingly soluble in water (0.83 g/L at 25°C)[2][3] |

| Storage Temperature | 2-8°C under an inert atmosphere[4] |

Exposure Controls and Personal Protection

To minimize exposure, all work with this compound and its derivatives should be conducted in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear. |

| Respiratory Protection | For operations with a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only in a well-ventilated area or outdoors.[1]

-

Keep away from sources of ignition.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances such as strong oxidizing agents.

-

For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[4]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are based on the recommendations for analogous compounds.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound and its derivatives in a laboratory setting.

References

Physical properties of 3-(Bromomethyl)azetidine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical properties of 3-(Bromomethyl)azetidine and its common derivatives. Due to the limited availability of experimental data for the parent compound, this guide also furnishes detailed, generalized experimental protocols for the determination of melting and boiling points applicable to this and other novel chemical entities.